BenchChemオンラインストアへようこそ!

AZ-5104

EGFR Kinase Inhibitor Metabolite

AZ-5104 is the active, demethylated metabolite of osimertinib, essential for accurate quantification of osimertinib and its metabolites in biological matrices using UPLC-MS/MS. Unlike other EGFR inhibitors, it specifically represents the pharmacologically active state of osimertinib after CYP3A metabolism. With 8-fold greater potency against T790M mutants, it is critical for population PK modeling, exposure-response analyses, and dissecting the contribution of metabolites to osimertinib's efficacy and adverse events. Ideal for in vitro selectivity screening against wild-type EGFR.

Molecular Formula C27H31N7O2
Molecular Weight 485.6 g/mol
CAS No. 1421373-98-9
Cat. No. B605732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-5104
CAS1421373-98-9
SynonymsAZ5104;  AZ-5104;  AZ 5104. Demethylated AZ9291. metabolite of AZD9291
Molecular FormulaC27H31N7O2
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC
InChIInChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)
InChIKeyIQNVEOMHJHBNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ-5104 (CAS 1421373-98-9) for Research and Development: Potent EGFR Mutant Inhibitor and Key Osimertinib Metabolite


AZ-5104 (CAS 1421373-98-9) is the active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor osimertinib (AZD9291) [1]. It is a synthetic organic small molecule [2] that functions as a potent, irreversible inhibitor of clinically relevant oncogenic EGFR mutants, including those harboring the L858R sensitizing mutation and the T790M resistance mutation [3]. As a metabolite, its properties are distinct from the parent compound, making it a critical reagent for pharmacokinetic studies, metabolite profiling, and understanding the pharmacodynamic contribution to osimertinib's clinical efficacy [4].

Why In-Class EGFR Inhibitors Cannot Substitute for AZ-5104 in Targeted Research and Development


While many EGFR tyrosine kinase inhibitors (TKIs) exist, AZ-5104 is not an independently developed drug candidate but the primary active metabolite of osimertinib. This crucial distinction means its unique profile cannot be replicated by simply using a different TKI. Unlike other third-generation inhibitors like rociletinib (CO-1686) or nazartinib (EGF816), or first/second-generation agents like gefitinib, erlotinib, and afatinib, AZ-5104's activity represents the pharmacologically active state of osimertinib after in vivo metabolism by CYP3A [1]. Substituting AZ-5104 with another EGFR inhibitor would confound research into osimertinib's pharmacokinetics, exposure-response relationships, and the specific contribution of metabolites to its clinical activity and adverse events, as AZ5104 and the other major metabolite, AZ7550, have markedly different potencies and selectivities [2]. Its inclusion in bioanalytical methods is essential for accurate therapeutic drug monitoring and understanding osimertinib's pharmacology [3].

Quantitative Differentiation of AZ-5104: A Head-to-Head Evidence Guide for Scientific Selection


Superior In Vitro Potency: 8-Fold Increase Against T790M Mutant and 15-Fold Against Wild-Type EGFR Compared to Osimertinib

AZ-5104 exhibits a significant increase in potency compared to its parent compound, osimertinib. In cellular assays, AZ-5104 demonstrates an approximately 8-fold greater potency against EGFR exon 19 deletion and T790M mutants and an approximately 15-fold greater potency against wild-type EGFR than osimertinib [1]. This contrasts with the other major metabolite, AZ7550, which has similar potency to osimertinib [2]. Consequently, while more potent, AZ-5104 has a reduced selectivity margin between mutant and wild-type EGFR [3].

EGFR Kinase Inhibitor Metabolite

Distinct Kinase Selectivity Profile: Reduced Wild-Type Selectivity Margin vs. Osimertinib and AZ7550

While AZ-5104 is a more potent inhibitor of both mutant and wild-type EGFR than osimertinib, this increased potency comes at the cost of reduced selectivity. It has a smaller selectivity margin for wild-type EGFR compared to its parent, hitting wild-type EGFR at a lower concentration . This is a key differentiating factor from AZ7550, the other major active metabolite of osimertinib, which maintains a potency and selectivity profile similar to the parent drug [1]. In vitro, AZ-5104 displays an IC50 of 25-33 nM for wild-type EGFR , while osimertinib's reported IC50 for wild-type EGFR is considerably higher, around 480 nM .

EGFR Selectivity Kinase Assay

Pharmacokinetic Distinction: Unique Clearance and Half-Life Parameters Separate from Osimertinib and AZ7550

AZ-5104 possesses distinct pharmacokinetic (PK) parameters that differentiate it from osimertinib and the other active metabolite, AZ7550. In a population PK model, the apparent clearance (CL/F) of AZ-5104 was 31.3 L/h, more than double that of osimertinib at 14.3 L/h [1]. Following oral dosing of osimertinib, the arithmetic mean elimination half-life for AZ-5104 was 52.6 hours, compared to 59.7 hours for osimertinib and 72.6 hours for AZ7550 [2]. Its steady-state exposure (AUCτ) is approximately 10% of the parent drug's exposure [3].

Pharmacokinetics Metabolism Therapeutic Drug Monitoring

CNS Penetration Profile: Lower Brain Exposure Compared to Osimertinib Limits Utility in Metastatic Models

In contrast to its parent compound osimertinib, which demonstrates significant brain penetration (brain-to-plasma ratio ~2), the metabolite AZ-5104 shows a much lower level of brain exposure in preclinical models . While osimertinib's distribution to the mouse brain was approximately 10-fold higher than gefitinib [1], the active metabolite AZ-5104 did not show similar levels of exposure . This finding suggests that the efficacy of osimertinib against CNS metastases is primarily driven by the parent drug rather than its major metabolite.

CNS Brain Metastasis Blood-Brain Barrier

Optimal Applications for AZ-5104: Targeted Research, Bioanalytical, and Pharmacological Scenarios


Osimertinib Metabolite Profiling and Pharmacokinetic/Pharmacodynamic Modeling

AZ-5104 is an essential reference standard and internal control for developing and validating bioanalytical methods (e.g., UPLC-MS/MS) to simultaneously quantify osimertinib and its two major active metabolites in biological matrices [1]. Accurate measurement of AZ-5104 is mandatory for population pharmacokinetic modeling, which informs the exposure-response relationships that underpin osimertinib's clinical use [2].

Investigating Mechanisms of Acquired Resistance and Metabolite Contribution

Researchers can use AZ-5104 to study the specific contribution of this metabolite to the overall activity of osimertinib. Its 8-fold greater potency against T790M mutants compared to the parent drug [3] makes it a key reagent for in vitro studies dissecting the pharmacodynamic drivers of response and the evolution of resistance in EGFR-mutant NSCLC models.

In Vivo Efficacy Studies in T790M-Positive Xenograft Models (Non-CNS)

Given its potent activity against T790M resistance mutations, AZ-5104 can be employed directly in in vivo xenograft models (e.g., H1975 mouse model) to assess tumor growth inhibition at doses of 2.5-10 mg/kg/day . This application is ideal for validating target engagement and assessing anti-tumor efficacy independent of the parent compound, provided the research question does not involve CNS penetration .

Kinase Selectivity and Off-Target Profiling

Due to its reduced selectivity for wild-type EGFR (IC50 = 25-33 nM) compared to osimertinib [4], AZ-5104 serves as an important tool in selectivity screening panels. It can be used to benchmark the specificity of novel EGFR inhibitors or to investigate the off-target effects (e.g., on HER2 and HER4 ) that may contribute to the adverse event profile observed during osimertinib therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ-5104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.